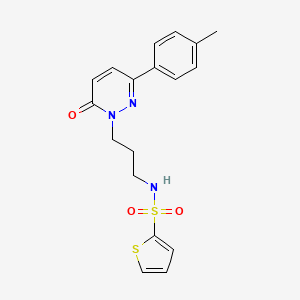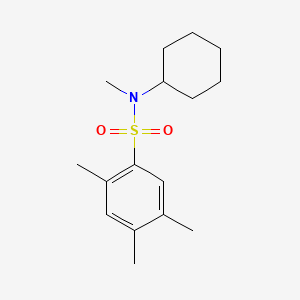
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide, also known as Compound A, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide A is not fully understood. However, studies have shown that it inhibits the activity of HSP90, a chaperone protein that is involved in the folding and stabilization of other proteins. Inhibition of HSP90 leads to the degradation of client proteins that are essential for cancer cell survival, leading to apoptosis.
Biochemical and Physiological Effects:
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide A has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of HSP90, leading to the degradation of client proteins. Physiologically, it has been shown to induce apoptosis in cancer cells and has anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide A in lab experiments is its specificity for HSP90. This allows for targeted inhibition of HSP90 and the client proteins it stabilizes. Additionally, 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide A has been shown to have low toxicity in animal studies. However, one limitation of using 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide A is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide A. One area of interest is in the development of analogs that have improved solubility and pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide A and its effects on different types of cancer cells. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide A in humans.
Métodos De Síntesis
The synthesis of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide A involves the reaction of 2-chloro-N-(2-chlorophenyl)acetamide with 6-(1H-imidazol-1-yl)pyridazin-3-thiol in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is purified using column chromatography to obtain pure 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide A.
Aplicaciones Científicas De Investigación
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide A has been shown to have potential therapeutic applications in various scientific research fields. One such application is in the treatment of cancer. Studies have shown that 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide A has anti-proliferative effects on cancer cells and can induce apoptosis. Additionally, 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide A has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-(6-imidazol-1-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5OS/c16-11-3-1-2-4-12(11)18-14(22)9-23-15-6-5-13(19-20-15)21-8-7-17-10-21/h1-8,10H,9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJMCODQUXLZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2520230.png)
![Methyl 2-[(5-cyclopropyl-1-propylpyrazol-3-yl)amino]acetate](/img/structure/B2520231.png)

![2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)acetic acid](/img/structure/B2520234.png)

![[3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2520237.png)


![(2-Fluoro-5-methylphenyl)-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]cyanamide](/img/structure/B2520240.png)
![1-(adamantane-1-carbonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2520241.png)